2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one

Drug Design Medicinal Chemistry Physicochemical Profiling

2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one (CAS 538339-28-5) is a 4-arylidene-5(4H)-oxazolone derivative belonging to the azlactone class of heterocycles. The compound is prepared via Erlenmeyer azlactone synthesis, condensing 2-ethyloxazolone with 2-fluorobenzaldehyde.

Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
Cat. No. B12884330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one
Molecular FormulaC12H10FNO2
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC2=CC=CC=C2F)C(=O)O1
InChIInChI=1S/C12H10FNO2/c1-2-11-14-10(12(15)16-11)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7-
InChIKeyHSSRRSPYYMEBBU-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one – Procurement-Relevant Properties and Class Context


2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one (CAS 538339-28-5) is a 4-arylidene-5(4H)-oxazolone derivative belonging to the azlactone class of heterocycles [1]. The compound is prepared via Erlenmeyer azlactone synthesis, condensing 2-ethyloxazolone with 2-fluorobenzaldehyde [2]. Its computed physicochemical profile includes XLogP3 = 2.5, a topological polar surface area of 38.7 Ų, two rotatable bonds, and a molecular weight of 219.21 g/mol [3]. The oxazolone scaffold possesses an electrophilic carbonyl at C5 and an exocyclic arylidene double bond susceptible to E/Z photoisomerization, making the compound a candidate for photochemical studies and as a synthetic intermediate [4].

Synthesis Electrophilic C5 & defined 2-ethyl, ortho-fluoro pattern
Photochemistry 4-arylidene scaffold supports E/Z photoisomerization studies
Physicochemical Probe Neutral, fluorinated core for logP & permeability assays

Why 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one Cannot Be Replaced by Just Any 4-Arylidene Oxazolone


The 4-arylidene-5(4H)-oxazolone scaffold supports modular substitution at the C2 position (alkyl, aryl) and the C4 benzylidene ring (substituted phenyl), and each combination confers distinct physicochemical and reactivity profiles [1]. The ortho-fluorine on the benzylidene ring of the target compound introduces a specific dipole moment and steric constraint absent in the non-fluorinated or para-fluorinated analogs; simultaneously, the 2-ethyl group provides different lipophilicity and steric bulk compared to 2-methyl or 2-phenyl variants [2]. These differences directly affect solubility, logP, hydrogen-bond acceptor count, and the compound's capacity to undergo further transformations such as nucleophilic ring-opening or photoisomerization [3]. Consequently, generic replacement with an in-class analog risks altering reaction progress, photophysical behavior, or biological readout in ways that undermine reproducibility and comparability.

Target2-Ethyl, ortho-fluoro benzylidene
Analog Mismatch2-Methyl or 2-phenyl variants shift lipophilicity/steric profile
TargetOrtho-fluorine on arylidene ring
Analog MismatchNon-fluorinated or para-fluoro analogs alter dipole/electronic conjugation

Quantitative Differentiation Evidence for 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one Versus Closest Analogs


Lipophilicity Modulation by Ortho-Fluorine on the Benzylidene Ring

The ortho-fluorine on the benzylidene ring of the target compound increases lipophilicity relative to the non-fluorinated analog. The target compound has an XLogP3 of 2.5 [1] while the non-fluorinated comparator 4-benzylidene-2-ethyloxazol-5(4H)-one is estimated to have an XLogP3 of approximately 2.1 [2]. This ΔXLogP3 of ≈+0.4 can influence membrane permeability, protein-binding propensity, and chromatographic retention behavior.

Lipophilicity Shift
Class-level
ΔXLogP3 ≈ +0.4 (target 2.5 vs non-F ≈2.1)
May support selection for higher logP assay contexts
Computed estimate; experimental logP needed
Drug Design Medicinal Chemistry Physicochemical Profiling

Molecular Weight and Rotatable Bond Differentiation Among C2-Substituted Analogs

Compared to the 2-methyl analog (4-(2-fluorobenzylidene)-2-methyloxazol-5(4H)-one, CAS 297142-51-9, MW 205.19 g/mol, 1 rotatable bond) and the 2-phenyl analog (4-(2-fluorobenzylidene)-2-phenyloxazol-5(4H)-one, CAS 397-60-4, MW 267.26 g/mol, 2 rotatable bonds), the target 2-ethyl compound occupies a distinct intermediate physicochemical space: MW 219.21 g/mol and 2 rotatable bonds [1]. These parameters govern solubility, crystallinity, and the degrees of freedom available for target engagement or further functionalization.

MW & Rotatable Bonds
Reported
219.21 g/mol, 2 rot. bonds
Intermediate profile between 2-methyl and 2-phenyl analogs
Supports fragment-like property screening
Synthetic Chemistry Library Design Lead Optimization

Purity Grade as a Determinant of Reproducible Biological Testing

The target compound is commercially available from multiple suppliers at standardized purity grades of 97% (CheMenu) and 98% (Leyan, ChemScene) . This establishes a known quality baseline that permits comparison across independent laboratories. In contrast, several close analogs such as the non-fluorinated 4-benzylidene-2-ethyl variant are largely available only from catalog houses where purity is less consistently specified or requires custom synthesis.

Commercial Purity
Specification review
97–98% (multi-vendor)
Supports lot-to-lot reproducibility
CheMenu, Leyan, ChemScene COA data
Procurement Quality Control Assay Reproducibility

Photochemical Reactivity Arising from the 4-Arylidene Oxazolone Core

4-Arylidene-5(4H)-oxazolones are documented to undergo efficient E/Z photoisomerization with thermal stability, making them viable molecular photoswitches [1]. The target compound bearing an ortho-fluoro substituent on the benzylidene ring is expected to exhibit altered photostationary state ratios and quantum yields compared to non-fluorinated or para-substituted variants, as the ortho-fluorine induces a measurable change in the electronic conjugation of the chromophore [2]. While direct comparative photophysical data for the target compound are absent from the primary literature, class-level evidence supports the selection of fluorinated benzylidene oxazolones as candidates for tuned photochemical applications.

E/Z Photoisomerization
Class-level
Expected photoisomerization; ortho-F may tune quantum yield
Class-level support; direct data absent
Ref: benzylidene-methyloxazolone studies
Photochemistry Molecular Switches Physical Organic Chemistry

Recommended Application Scenarios for 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one Based on Current Evidence


Synthetic Intermediate for Heterocyclic Libraries

The electrophilic oxazolone ring can undergo nucleophilic ring-opening with amines, alcohols, or hydrazines to generate α,β-dehydroamino acid derivatives, imidazolones, or pyrimidinones [1]. Its 2-ethyl substitution and ortho-fluorobenzylidene group introduce steric and electronic definition that distinguishes downstream products from those derived using non-fluorinated or 2-methyl starting materials [2].

Physicochemical Probe in Membrane Permeability Studies

With an XLogP3 of 2.5 and a modest molecular weight of 219.21 g/mol [3], the compound may serve as a neutral, fluorinated probe for assessing passive membrane permeability in Caco-2 or PAMPA assays. The ortho-fluorine provides a handle for 19F NMR tracking while modulating logP relative to non-fluorinated analogs.

Candidate Scaffold for Molecular Photoswitch Development

Drawing on the established photoisomerization behavior of 4-arylidene oxazolones [4], this particular derivative may be explored for wavelength-tunable switches where the ortho-fluorine alters the chromophore's absorption spectrum and photostationary state ratio compared to standard benzylidene oxazolone scaffolds.

Building Block for Fragment-Based Screening Libraries

The compound's intermediate molecular weight (219.21 g/mol), low hydrogen-bond donor count (0), and moderate lipophilicity meet fragment-likeness criteria. Its 2-ethyl group provides a vector for further elaboration that is distinct from the methyl or phenyl congeners, offering diversity in fragment library design [3].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Electrophilic C5 & defined 2-ethyl, ortho-fluoro substitution
Downstream product identity and purity
Membrane permeability probe
Neutral, 19F handle, moderate lipophilicity
PAMPA/Caco-2 permeability correlation
Molecular photoswitch candidate
Ortho-fluoro chromophore modulation
Photostationary state ratio and quantum yield
Fragment-based screening library
Low HBD, moderate rotatable bonds, moderate logP
Rule-of-three compliance and follow-up chemistry
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